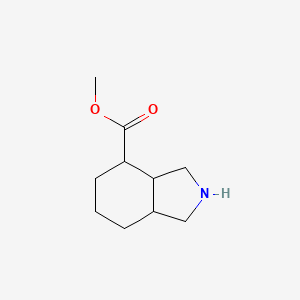
Methyl octahydro-1H-isoindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octahydro-1H-isoindole-4-carboxylate is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by esterification. For example, the reaction of octahydro-1H-isoindole with methyl chloroformate under basic conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl octahydro-1H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Effective against bacterial persister cells.
Uniqueness
Methyl octahydro-1H-isoindole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl octahydro-1H-isoindole-4-carboxylate is a compound belonging to the isoindole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H17NO2
- Molecular Weight: Approximately 205.27 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Preliminary studies indicate that it may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
- Enzyme Modulation: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including enzymes and receptors. This binding can lead to alterations in enzyme activity or cellular signaling pathways, thereby impacting physiological processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
In vitro studies were conducted on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The compound exhibited cytotoxic effects with IC50 values as shown in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 18 |
| U87 | 145 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented in the table below:
| Compound | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 205.27 |
| Octahydro-1H-indole-2-carboxylic acid | Limited antimicrobial activity | 191.25 |
| Octahydro-1H-isoindole-5-carboxylic acid | Moderate anticancer properties | 205.27 |
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3 |
InChI Key |
QCRCAJBQHVXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















